Calcium L-glutamate dihydrate

Taste Science Sodium Reduction Sensory Evaluation

Replace MSG without losing umami or adding sodium. Calcium L-glutamate dihydrate (E 623) solves the dual challenge of clean-label sodium reduction and calcium fortification in a single ingredient. • Sodium reduction: Replace MSG equimolarly; cut NaCl from 0.88% to 0.29-0.50% in soups (Ball et al., 2002). In meat systems, reduce NaCl 72% (3.0% → 0.84%) while improving water/oil binding (Chang et al., 2014). • Calcium delivery: Fully water-soluble (≥100 g/L vs 0.013 g/L for carbonate) - ideal for clear beverages and concentrates. • Identity assurance: Non-overlapping specific rotation (+27.4° to +29.2°) enables low-cost polarimetric testing against substitution.

Molecular Formula C10H20CaN2O10
Molecular Weight 368.35 g/mol
Cat. No. B12299202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium L-glutamate dihydrate
Molecular FormulaC10H20CaN2O10
Molecular Weight368.35 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2]
InChIInChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2
InChIKeyUQXSVZNYTOVOBX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-Glutamate Dihydrate Technical Identity and Procurement Baseline


Calcium L-glutamate dihydrate (CDG; calcium diglutamate; E 623) is the calcium acid salt of the amino acid L-glutamic acid, with molecular formula Ca(C₅H₈NO₄)₂·2H₂O and an anhydrous molecular weight of 332.32 g·mol⁻¹ [1]. It belongs to the E600–E699 class of glutamate flavor enhancers alongside monosodium glutamate (E 621), monopotassium glutamate (E 622), and magnesium diglutamate (E 625) [2]. CDG is freely soluble in water, practically insoluble in ethanol or ether, and appears as white, practically odourless crystals or crystalline powder [1]. Its dual functionality—delivering both umami taste enhancement and bioaccessible calcium ions—distinguishes it from all other glutamate salts and from conventional calcium supplements that lack flavor-modifying properties.

Functional Class
E 623 glutamate flavor enhancer with dual umami and calcium-delivery function
Sodium Context
Contributes zero sodium by weight, supporting reduced-sodium and no-added-sodium formulation targets
Solubility Profile
Freely soluble in water; supports clear, sediment-free aqueous systems at nutritionally meaningful calcium levels

Why CDG Cannot Be Substituted with Other Glutamate Salts or Calcium Sources


Calcium L-glutamate dihydrate occupies a functional intersection that no single in-class compound replicates. Replacing CDG with monosodium glutamate (MSG) eliminates calcium delivery—a critical deficit in low-sodium and fortified formulations—while introducing approximately 12.3% sodium by weight into the product [1]. Substituting with a conventional calcium salt such as calcium carbonate or calcium citrate forfeits all umami taste activity, converting a dual-purpose ingredient into a single-function mineral additive that may additionally present solubility and organoleptic challenges [2]. Other divalent glutamate salts (magnesium diglutamate, monopotassium glutamate) deliver different cations—magnesium or potassium—that alter the nutritional profile and are not pharmacopoeial equivalents for calcium supplementation [3]. Even among CDG hydration states, the dihydrate form (n = 2) has distinct water-content specifications and handling properties versus the anhydrous (n = 0) or tetrahydrate (n = 4) forms, making uncontrolled substitution a formulation risk.

MSG substitutes lose calcium delivery
Replacing CDG with monosodium glutamate eliminates calcium fortification and introduces approximately 12.3% sodium by weight into the formulation.
Conventional calcium salts lack umami function
Calcium carbonate or citrate forfeits all flavor-enhancement activity and may introduce solubility and organoleptic challenges in clear formulations.
Hydration state shifts handling and specification
The dihydrate form has distinct water-content specifications; uncontrolled substitution with anhydrous or tetrahydrate forms may alter formulation consistency.

Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Sodium Elimination and Umami Palatability Versus MSG in Sensory Trials

In a controlled sensory study of 107 healthy university students, calcium diglutamate (CDG) was directly compared with monosodium glutamate (MSG) at matched free-glutamate concentrations (0–43 mM) across soups with four NaCl levels (0–150 mM). Soups containing 50 or 85 mM NaCl with added CDG were rated as high as, or significantly higher than, the conventionally salted 150 mM NaCl soup without added glutamate on five of six hedonic and intensity scales (liking, flavour-intensity, familiarity, naturalness of taste, richness of taste), with the exception of saltiness [1]. CDG and MSG had statistically equivalent effects on all taste dimensions, yet CDG contributed zero sodium by weight compared with MSG, which contains approximately 12.3% sodium (as the monohydrate, MW 187.13 g·mol⁻¹) [2]. A follow-up quantitative verification study with 11 trained panelists likewise confirmed that CDG, MSG, MPG, and MDG all significantly elevated palatability versus NaCl-only solutions, with no significant difference in saltiness-enhancement efficacy among the four glutamate salts at 0.6% NaCl [3].

Sodium elimination vs. MSG
Head-to-head
CDG: 0% Na by weight
MSG: 12.3% Na by weight
40–67% NaCl reduction achievable without palatability loss
Reported sensory parity with MSG at matched glutamate while eliminating sodium from the enhancer ingredient
107-subject panel; 32 soup samples; six rating scales
Taste Science Sodium Reduction Sensory Evaluation Food Formulation

Water Solubility Advantage Over Calcium Carbonate for Clear Formulations

The European Union food additive specification classifies CDG as 'freely soluble in water' and 'practically insoluble in ethanol or ether' [1]. Per pharmacopoeial convention, 'freely soluble' denotes ≥1 g dissolving in 1–10 mL of water, corresponding to a minimum solubility of approximately 100 g/L at ambient temperature. In contrast, calcium carbonate—the most widely used and least expensive calcium fortificant—has a measured aqueous solubility of 0.013 g/L at 25 °C [2]. This represents a minimum solubility advantage of greater than 7,500-fold for CDG. The differential is functionally decisive: CDG can be formulated into clear, sediment-free aqueous solutions at nutritionally meaningful calcium concentrations, whereas CaCO₃ requires suspension, chelating agents, or acidic dissolution strategies that may compromise product clarity, taste, or stability.

Solubility vs. CaCO₃
Cross-study comparable
CDG: ≥100 g/L
CaCO₃: 0.013 g/L
Difference >7,500-fold
Supports clear, sediment-free calcium-fortified aqueous formulations
EU Regulation 231/2012 classification; CaCO₃ solubility at 25 °C
Solubility Formulation Science Calcium Fortification Beverage Technology

Specific Rotation as Identity Gatekeeper Among E600 Glutamate Salts

Specific optical rotation ([α]ᴅ²⁰) is a mandatory identity specification for all E600-series glutamate food additives and serves as the primary analytical discriminator among them. For calcium diglutamate tetrahydrate (n = 4), the EU specification is [α]ᴅ²⁰ between +27.4° and +29.2° (10% anhydrous-basis solution in 2N HCl, 200 mm tube) [1]. This value is distinctly higher than the ranges established for monosodium glutamate (+24.8° to +25.3°) [2], monopotassium glutamate (+22.5° to +24.0°) [3], and magnesium diglutamate (+23.8° to +24.4°) [4]. The separation between CDG's lower bound (+27.4°) and the upper bound of the nearest comparator (MSG, +25.3°) is 2.1°, a gap that is analytically resolvable and sufficient to detect adulteration or mislabeling.

Specific rotation identity gate
Class-level
CDG (n=4): +27.4° to +29.2°
MSG: +24.8° to +25.3°
Non-overlapping window, Δ ≥ +2.1°
Supports unambiguous polarimetric identity verification against other E600 glutamate salts
10% anhydrous basis in 2N HCl, 200 mm tube, 20 °C; EU specification
Quality Control Identity Testing Specification Compliance Analytical Chemistry

Viscoelasticity and Water-Binding Improvement in Low-Sodium Meat Gels

In a direct comparative study using rabbit myofibrillar protein extracts, heat-induced gels were prepared with 1.25% calcium diglutamate plus varying salt concentrations (composed of 70% NaCl and 30% KCl, ranging from 0.4% to 2.0% total added salt) and compared against a 3% salt-only control. The storage modulus (G') of heat-induced myofibrillar gels increased significantly at a total salt content of 1.2% compared with the 3% salt control (P < 0.05). Water-holding capacity (WHC) also peaked at 1.2% added salt with CDG. Water- and oil-binding capacities of myofibrillar protein–lipid emulsion composite gels were significantly improved in the 1.2% and 1.6% salt groups with CDG compared with the 3% salt control (P < 0.05). The emulsification capacity showed a positive salt-concentration dependency, and emulsion stability at 0.8% and 1.2% salt was statistically indistinguishable from the 3% control (P > 0.05). The study concluded that CDG addition enables the NaCl content of gel-type low-temperature meat products to be reduced to 0.84%—a reduction of approximately 72% from the 3% control—while simultaneously improving gel viscoelasticity and water- and oil-binding performance [1].

Meat gel viscoelasticity
Head-to-head
1.25% CDG + 1.2% salt: G′ and WHC reported higher than 3% salt control (P < 0.05)
NaCl reducible to 0.84% (−72%)
Reported simultaneous improvement in gel network structure and fat/water binding at reduced sodium
Rabbit myofibrillar protein model; heat-induced gelation; five salt levels
Meat Science Protein Gelation Sodium Replacement Functional Ingredients

Elemental Calcium Content and Dual Flavor-Enhancement Functionality

Calcium diglutamate (anhydrous, CaC₁₀H₁₆N₂O₈, MW 332.32 g·mol⁻¹) contains 12.06% elemental calcium by mass [1]. While this is lower than the calcium loading of dedicated calcium supplements—calcium carbonate contains 40.04% Ca and calcium citrate tetrahydrate contains approximately 21.1% Ca—CDG is the only calcium salt approved as a flavor enhancer (E 623) within the EU food additive framework [2]. No conventional calcium fortificant (carbonate, citrate, lactate, gluconate, chloride) possesses any umami taste activity. Thus, CDG uniquely enables simultaneous calcium enrichment and flavor modulation in a single ingredient declaration, reducing formulation complexity versus a two-component approach (flavor enhancer plus separate calcium salt) and eliminating the taste-masking challenges often required for chalky or bitter calcium salts.

Elemental calcium content
Cross-study comparable
CDG: 12.06% Ca (anhydrous) + umami function
CaCO₃: 40.04% Ca, no umami
MSG: 0% Ca, 12.3% Na
Single-ingredient calcium and umami delivery; no separate calcium salt or taste-masking required
Calculated from molecular formula; E 623 classification per EU 231/2012
Calcium Fortification Nutritional Supplementation Elemental Analysis Food Ingredient Design

Procurement-Driven Application Scenarios Based on Verified Evidence


Low-Sodium Soups, Sauces, and Bouillons with Palatability Parity

Ball et al. (2002) demonstrated that CDG can replace MSG on an equimolar glutamate basis while enabling a reduction of NaCl from 150 mM (0.88%) to 50–85 mM (0.29–0.50%) in soup without loss of consumer liking, flavor intensity, or richness [1]. This evidence directly supports CDG procurement for manufacturers targeting sodium contents below 400 mg per serving while maintaining full umami character, as CDG contributes calcium rather than sodium to the cation load [2].

Clear Calcium-Fortified Beverages and Liquid Supplements

CDG's classification as 'freely soluble in water' (≥100 g/L) under EU Regulation 231/2012 [1] compared with calcium carbonate's solubility of 0.013 g/L [2] makes CDG the glutamate salt of choice for water-white, transparent calcium-fortified beverages where turbidity or sedimentation from insoluble calcium salts is unacceptable. This solubility advantage also extends to liquid concentrate and ready-to-drink formats where high calcium loading per unit volume is required.

Low-Temperature Processed Meats with Reduced Sodium and Improved Texture

Chang et al. (2014) showed that adding 1.25% CDG to myofibrillar protein systems allows NaCl to be reduced from 3.0% to 0.84% (a 72% reduction) while simultaneously improving storage modulus (G'), water-holding capacity, water-binding, and oil-binding compared with the full-salt control (P < 0.05) [1]. This evidence supports CDG procurement as a multifunctional ingredient in low-sodium sausage, luncheon meat, and restructured meat product manufacturing where texture and yield are as critical as sodium reduction.

Quality-Assured Sourcing and Polarimetric Identity Verification

CDG's specific rotation window of +27.4° to +29.2° is non-overlapping with MSG (+24.8° to +25.3°), MPG (+22.5° to +24.0°), and MDG (+23.8° to +24.4°) [1][2]. This enables unambiguous polarimetric identity testing for incoming raw-material inspection. Procurement specifications can mandate [α]ᴅ²⁰ measurement as a simple, low-cost gatekeeper against substitution with cheaper or mislabeled glutamate salts.

Application
Selection Property
Validation Focus
Low-sodium soups, sauces, bouillons
Zero-sodium umami enhancer with reported sensory parity to MSG
Sodium reduction target achievement; consumer liking and flavor intensity at reduced NaCl
Clear calcium-fortified beverages
Freely water-soluble calcium salt with no turbidity or sedimentation
Solution clarity and calcium loading at target fortification level; absence of chelating agents
Low-temperature processed meats
Multifunctional ingredient improving gel viscoelasticity and water/oil binding
Texture and yield at reduced NaCl; protein gel network integrity under processing conditions
Raw-material identity verification
Non-overlapping specific rotation window vs. all E600 glutamate salts
Polarimetric [α]ᴅ²⁰ measurement against EU specification; detection of mislabeled glutamate salts
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